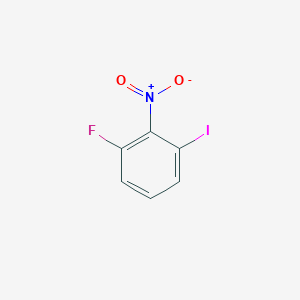

1-Fluoro-3-iodo-2-nitrobenzene

Beschreibung

General Overview and Significance in Contemporary Organic Chemistry

1-Fluoro-3-iodo-2-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃FINO₂. sigmaaldrich.comechemi.com Its structure features a benzene (B151609) ring functionalized with a fluorine atom, an iodine atom, and a nitro group. This unique combination of substituents imparts distinct reactivity and electronic properties to the molecule, making it a valuable intermediate in modern organic synthesis.

The presence of three different functional groups on the aromatic ring allows for a high degree of selectivity in chemical reactions. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The fluorine and iodine atoms serve as versatile handles for various transformations. The iodine atom, in particular, is an excellent leaving group in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for the construction of complex molecular architectures. The fluorine atom can also participate in nucleophilic substitution reactions and its presence can significantly influence the biological properties of the final products.

The strategic placement of these groups in an ortho, meta, and para relationship to each other offers chemists precise control over subsequent synthetic steps. This controlled reactivity is crucial for the efficient synthesis of complex target molecules, minimizing the need for protecting groups and leading to more elegant and efficient synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 886762-71-6 |

| Molecular Formula | C₆H₃FINO₂ |

| Molecular Weight | 267.00 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| InChI Key | SKOBGJNQMJCUOF-UHFFFAOYSA-N |

Source: sigmaaldrich.comechemi.com

Interdisciplinary Relevance in Chemical Sciences Research

The utility of this compound and its isomers extends beyond traditional organic synthesis into various interdisciplinary areas of chemical science, most notably medicinal chemistry and materials science.

In medicinal chemistry , halogenated compounds are integral to drug design. The introduction of fluorine atoms into a drug candidate can enhance its metabolic stability, binding affinity, and bioavailability. The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. Therefore, compounds like this compound serve as key building blocks for the synthesis of biologically active molecules. chemimpex.com For instance, related halogenated nitrobenzenes are used as intermediates in the development of potential anti-cancer agents and antibiotics. chemimpex.comchemimpex.com The specific arrangement of substituents on this compound makes it a desirable precursor for novel therapeutic agents.

In the realm of materials science , fluorinated and iodinated aromatic compounds are used in the creation of advanced materials. These can include specialty polymers, liquid crystals, and organic electronic materials such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The introduction of heavy atoms like iodine and electron-withdrawing groups can tune the electronic and photophysical properties of materials. The unique electronic properties conferred by the fluoro and nitro substituents can be exploited in the design of new materials with tailored characteristics. researchgate.net

Historical Context of Related Halogenated Nitrobenzenes in Research

The study of halogenated nitrobenzenes is built upon foundational discoveries in organic chemistry dating back to the 19th century. A pivotal moment was the first synthesis of nitrobenzene (B124822) in 1834. This discovery laid the groundwork for understanding aromatic nitro compounds and their subsequent derivatization.

The development of methods for introducing halogen atoms onto aromatic rings further expanded the synthetic toolbox available to chemists. Halogenated aromatic compounds have since been widely used in numerous industries, including pharmaceuticals, dyes, and agriculture.

The selective synthesis of polysubstituted benzenes, where multiple different halogen and nitro groups coexist on the same ring, represented a significant synthetic challenge. Over the years, researchers have developed systematic approaches to create these complex molecules, which are now recognized as advanced synthetic intermediates. google.com The study of these compounds has also contributed to a deeper fundamental understanding of electrophilic and nucleophilic aromatic substitution reactions and the electronic effects of multiple substituents on a benzene ring. The selective hydrogenation of halogenated nitrobenzenes to form halogenated anilines, without removing the halogen atom, has been a significant area of research, with advancements in catalysis playing a crucial role. researchgate.netrsc.orgacs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-3-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOBGJNQMJCUOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382467 | |

| Record name | 1-fluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-71-6 | |

| Record name | 1-fluoro-3-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodonitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1 Fluoro 3 Iodo 2 Nitrobenzene

Established Synthetic Routes and Reaction Mechanisms

Multi-step Electrophilic Aromatic Substitution Approaches

Electrophilic Aromatic Substitution (EAS) is a fundamental process for functionalizing aromatic rings. The order of substituent introduction is critical, as the group already on the ring directs the position of the next incoming electrophile. The directing effects of the relevant substituents are summarized in the table below.

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -I (Iodo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

A logical synthetic route to 1-fluoro-3-iodo-2-nitrobenzene via EAS involves a sequence that correctly places the three substituents in their desired 1, 2, 3 arrangement. Considering the directing effects, a plausible strategy is:

Nitration of Fluorobenzene: The synthesis can commence with fluorobenzene. The fluorine atom, being an ortho, para-director, will direct the incoming electrophile to positions 2 and 4. reddit.comlibretexts.org Nitration using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene. The desired ortho isomer, 2-fluoronitrobenzene, must then be separated from the para isomer.

Iodination of 2-Fluoronitrobenzene: The second step involves the introduction of an iodine atom. In 2-fluoronitrobenzene, both the fluoro and nitro groups are deactivating, making the ring less nucleophilic and subsequent EAS reactions more challenging. organicchemistrytutor.comminia.edu.eg The fluoro group directs ortho and para to itself (positions 3 and 5), while the nitro group directs meta (positions 3 and 5). Therefore, both groups direct the incoming electrophile to the same positions. The iodine will be directed to position 3 (ortho to fluorine, meta to nitro) and position 5 (para to fluorine, meta to nitro). The synthesis of the target this compound is achieved through substitution at position 3.

This final iodination step is often difficult due to the deactivated nature of the ring and requires more potent iodinating conditions than those used for activated rings. libretexts.orgwikipedia.org

The choice of reagents and reaction conditions significantly impacts the regioselectivity and yield of the products.

Nitrating Agents: In the nitration of fluorobenzene, the ratio of ortho to para isomers is a key consideration. Fluorine's strong negative inductive effect deactivates the nearby ortho positions more significantly than the distant para position. wikipedia.org Consequently, nitration of fluorobenzene typically favors the para product (4-fluoronitrobenzene). For instance, nitration of fluorobenzene can yield as much as 86% para isomer compared to only 13% ortho isomer. wikipedia.org Altering the nitrating agent or reaction conditions can modestly influence this ratio, but the preference for the para isomer generally remains.

Iodinating Agents: Standard iodination with molecular iodine (I₂) is often too slow for deactivated rings. libretexts.org To overcome this, stronger electrophilic iodine sources are necessary. This is typically achieved by using an oxidizing agent, such as nitric acid, in conjunction with iodine. wikipedia.orgyoutube.com These conditions generate a more potent electrophilic species, often represented as I⁺, which is capable of reacting with the electron-poor aromatic ring of 2-fluoronitrobenzene. wikipedia.orglibretexts.org Other effective reagents for iodinating deactivated arenes include mixtures of iodine and iodic acid (HIO₃) in sulfuric acid. wikipedia.org

Diazotization and Halogenation Reactions

An alternative and often more regioselective approach to synthesizing this compound is through the diazotization of a specifically substituted aniline precursor, followed by a Sandmeyer-type reaction. wikipedia.orgbyjus.com

This strategy begins with an aromatic amine that already has the fluoro and nitro groups in the correct positions. The ideal precursor for this synthesis is 2-fluoro-6-nitroaniline . sigmaaldrich.comnih.gov In this molecule, the substituents are correctly positioned relative to each other. The synthesis proceeds by converting the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be readily replaced by iodine.

The precursor, 2-fluoro-6-nitroaniline, can be synthesized through methods such as the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide.

The conversion of 2-fluoro-6-nitroaniline to the final product involves two critical steps: diazotization and iodination.

Diazotization: The diazotization of an aniline is typically performed by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org However, anilines with strong electron-withdrawing groups, such as 2-fluoro-6-nitroaniline, are weakly basic. This low basicity can make diazotization challenging, sometimes requiring modified conditions, such as the use of nitrosylsulfuric acid (formed from NaNO₂ in concentrated H₂SO₄), to ensure complete conversion. orgsyn.org

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI) or sodium iodide (NaI). byjus.comorganic-chemistry.org Unlike Sandmeyer reactions for chlorination or bromination, the iodination reaction does not typically require a copper(I) catalyst. wikipedia.org The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group. The reaction mixture is usually warmed gently to facilitate the loss of nitrogen gas (N₂) and the formation of the C-I bond, yielding this compound.

Advanced Synthetic Techniques and Innovations

Innovations in synthetic chemistry offer powerful tools for the preparation of complex molecules. Continuous flow processes and transition metal catalysis represent two key areas of advancement applicable to the synthesis of this compound.

Continuous flow microfluidic synthesis is emerging as a superior alternative to traditional batch processing for the synthesis of nitrated aromatic compounds. This technique utilizes microreactors with small-diameter channels to provide significant advantages in heat and mass transfer. Such precise control is particularly beneficial for managing highly exothermic reactions like nitration, thereby improving safety and product consistency. The implementation of these reactions on a continuous-flow microfluidic platform can offer an automated synthetic procedure. nih.govresearchgate.net

The application of microfluidics to the synthesis of fluorinated aromatics, particularly those involving radioisotopes like ¹⁸F, has demonstrated the potential for high throughput and accelerated discovery of new compounds. nih.gov This technology could be adapted for the synthesis of this compound to enhance reaction efficiency and yield. For instance, the synthesis of [¹⁸F]F-HX4, a potent hypoxia agent, was successfully accomplished using a commercial microfluidic system, achieving high radiochemical purity and significantly reducing reaction time. researchgate.net

Table 1: Advantages of Microfluidic Synthesis for Aromatic Nitration and Halogenation

| Feature | Benefit in Synthesis |

|---|---|

| Enhanced Heat Transfer | Superior control over exothermic reactions, minimizing risk of runaway reactions. |

| Rapid Mass Transfer | Increased reaction rates and improved product selectivity. |

| Automation | High reproducibility and potential for high-throughput screening. |

| Safety | Small reaction volumes minimize hazards associated with explosive intermediates. |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of synthesizing this compound, these methods are pivotal for introducing the iodo and fluoro substituents onto the nitrobenzene (B124822) scaffold with high precision.

Palladium-catalyzed reactions, for example, have been developed for the fluorination of aryl bromides and triflates under mild conditions. mit.edu Similarly, copper-mediated cross-coupling reactions are effective for fluoroalkylation. cas.cn These catalytic systems offer pathways to construct the target molecule that may not be accessible through classical methods and can proceed with high functional group tolerance. The choice of catalyst and reaction conditions is crucial for controlling selectivity among competing reactions such as cross-coupling, intramolecular cyclization, and homocoupling. cas.cn

Table 2: Potential Transition Metal-Catalyzed Reactions for Synthesis

| Reaction Type | Catalyst Example | Potential Application in Synthesis |

|---|---|---|

| Buchwald-Hartwig Amination | Palladium complexes | Introduction of nitrogen-containing groups. |

| Suzuki Coupling | Palladium complexes | Formation of carbon-carbon bonds. |

| Heck Reaction | Palladium complexes | Vinylation of aryl halides. |

| Copper-Mediated Iodination | Copper salts | Introduction of the iodo group onto the aromatic ring. |

| Palladium-Catalyzed Fluorination | Palladium complexes | Introduction of the fluoro group onto the aromatic ring. mit.edu |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into chemical synthesis is essential for sustainable industrial development. This involves designing processes that reduce waste, use less hazardous substances, and are energy efficient.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitutions and eliminations. nih.gov

The traditional synthesis of nitrobenzene, a precursor, often involves methods with significant waste generation. rsc.org To quantify the environmental impact of a process, metrics like the Environmental Factor (E-factor), which measures the mass ratio of waste to product, are used. researchgate.net For fine chemical and pharmaceutical production, E-factors can be distressingly high, often between 5 and 100, indicating substantial waste generation. nih.gov By selecting synthetic routes that maximize atom economy, such as catalytic cycles over stoichiometric reagents, the E-factor for the synthesis of this compound can be significantly lowered.

Table 3: Comparison of Reaction Types by Atom Economy

| Reaction Type | Atom Economy | Waste Generation | Example |

|---|---|---|---|

| Addition | 100% | Minimal | Diels-Alder Reaction |

| Rearrangement | 100% | Minimal | Claisen Rearrangement |

| Substitution | < 100% | Inherent byproduct formation | Williamson Ether Synthesis |

| Elimination | < 100% | Inherent byproduct formation | Dehydrohalogenation |

Organic solvents are a major source of waste and environmental concern in the chemical industry due to their toxicity, flammability, and volatility. researchgate.net Green chemistry promotes the use of environmentally benign solvents such as water, supercritical fluids (like CO₂), and ionic liquids. researchgate.net These alternatives can reduce the environmental footprint of a synthesis. For instance, developing synthetic steps for this compound that can be performed in water or a recyclable solvent system would represent a significant green advancement. The choice of solvent can also influence reaction rates and selectivities, offering potential process improvements beyond environmental benefits. researchgate.net

The development of sustainable pathways for synthesizing this compound involves a holistic approach that combines efficient catalytic methods, green solvents, and energy-efficient processes. A key strategy is the use of catalysis, which allows for reactions to occur under milder conditions and with higher selectivity, reducing energy consumption and byproduct formation. fupress.net

For example, the nucleophilic substitution of nitro-groups with fluoride (B91410) can be a route to fluorinated aromatics. epa.gov Optimizing such reactions using modern catalytic systems instead of harsh, stoichiometric reagents aligns with green chemistry principles. Combining these catalytic steps within a continuous flow system further enhances sustainability by improving energy efficiency and process control, leading to a safer, cleaner, and more efficient synthesis of this compound.

Synthesis of Isomers and Analogues of this compound

The synthesis of various isomers and analogs of this compound highlights the versatility of aromatic chemistry in accessing a diverse range of substituted benzene (B151609) derivatives. Each synthetic route is tailored to the specific arrangement of substituents on the aromatic ring.

Synthesis of 1-Fluoro-3-iodo-5-nitrobenzene

A documented method for the synthesis of 1-fluoro-3-iodo-5-nitrobenzene involves a multi-step process starting from 4-fluoro-2-nitrobenzoic acid. This reaction is carried out in a Schlenk tube and involves the use of a palladium trifluoroacetate catalyst. The reaction proceeds at a high temperature over a prolonged period.

The reaction mixture, consisting of palladium trifluoroacetate, cuprous oxide, potassium phosphate, 4-fluoro-2-nitrobenzoic acid, sodium iodide, and bismuth nitrate pentahydrate in dimethyl sulfoxide, is heated at 170°C for 20 hours in the presence of oxygen. Following the reaction, the mixture is quenched with distilled water and extracted with ethyl acetate (B1210297). The combined organic phases are then concentrated to yield the final product, 1-fluoro-3-iodo-5-nitrobenzene, with a reported yield of 55%.

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Time | Yield |

| 4-Fluoro-2-nitrobenzoic acid | Cuprous oxide, Potassium phosphate, Sodium iodide, Bismuth nitrate pentahydrate, Oxygen | Palladium trifluoroacetate | Dimethyl sulfoxide | 170°C | 20 hours | 55% |

Synthesis of 4-Fluoro-1-iodo-2-nitrobenzene

The synthesis of 4-fluoro-1-iodo-2-nitrobenzene can be achieved through a Sandmeyer-type reaction, starting from 4-fluoro-2-nitroaniline. This common and effective method for introducing an iodine atom onto an aromatic ring involves the diazotization of a primary aromatic amine, followed by treatment with an iodide salt.

In a typical procedure, 4-fluoro-2-nitroaniline is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and water, and then cooled to a low temperature (typically 0-5°C). A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. This intermediate is then added to a solution of potassium iodide, leading to the displacement of the diazonium group by iodine and the formation of 4-fluoro-1-iodo-2-nitrobenzene.

| Starting Material | Reagents | Solvent | Temperature |

| 4-Fluoro-2-nitroaniline | Sodium nitrite, Potassium iodide, Sulfuric acid | Water | 0-5°C |

Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

1-Chloro-3-iodo-2-nitrobenzene can be synthesized from 2-chloro-6-nitroaniline through a diazotization-iodination sequence. This reaction follows the general principles of the Sandmeyer reaction, where the amino group of the aniline is converted into a diazonium salt, which is then substituted by an iodide.

The process begins with the dissolution of 2-chloro-6-nitroaniline in a strong acid, such as sulfuric acid, followed by cooling to 0-5°C. An aqueous solution of sodium nitrite is then added to effect diazotization. The resulting diazonium salt solution is subsequently treated with a solution of potassium iodide to yield 1-chloro-3-iodo-2-nitrobenzene.

| Starting Material | Reagents | Solvent | Temperature |

| 2-Chloro-6-nitroaniline | Sodium nitrite, Potassium iodide, Sulfuric acid | Water | 0-5°C |

Synthesis of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

The synthesis of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene is a more complex transformation that requires a specific starting material, 2-chloro-4-fluoro-5-nitroaniline. The introduction of the iodo group is achieved via a Sandmeyer-type reaction.

The synthesis commences with the diazotization of 2-chloro-4-fluoro-5-nitroaniline in an acidic medium at low temperatures. This is followed by the reaction of the resulting diazonium salt with an iodide source, such as potassium iodide, to afford the desired product.

| Starting Material | Reagents | Solvent | Temperature |

| 2-Chloro-4-fluoro-5-nitroaniline | Sodium nitrite, Potassium iodide, Acid | Water | 0-5°C |

Synthesis of 1-Fluoro-4-iodo-2-nitrobenzene

A common route to 1-fluoro-4-iodo-2-nitrobenzene involves the diazotization of 2-nitro-4-fluoroaniline. This method is analogous to other Sandmeyer-type iodinations of substituted anilines.

The synthesis starts with the formation of a diazonium salt from 2-nitro-4-fluoroaniline using sodium nitrite in an acidic solution at 0-5°C. The subsequent addition of a potassium iodide solution to the diazonium salt mixture results in the formation of 1-fluoro-4-iodo-2-nitrobenzene.

| Starting Material | Reagents | Solvent | Temperature |

| 2-Nitro-4-fluoroaniline | Sodium nitrite, Potassium iodide, Acid | Water | 0-5°C |

Synthesis of 1-Fluoro-2-iodo-3-nitrobenzene

The synthesis of 1-fluoro-2-iodo-3-nitrobenzene can be envisioned to proceed from 2-fluoro-6-nitroaniline via a diazotization and subsequent iodination reaction. This approach is consistent with the general methodologies for the synthesis of iodoaromatic compounds from their corresponding anilines.

In this proposed synthesis, 2-fluoro-6-nitroaniline would be treated with sodium nitrite in a strong acid at a reduced temperature to generate the diazonium salt. This reactive intermediate would then be reacted with a solution of potassium iodide to introduce the iodine atom at the desired position, yielding 1-fluoro-2-iodo-3-nitrobenzene.

| Starting Material | Reagents | Solvent | Temperature |

| 2-Fluoro-6-nitroaniline | Sodium nitrite, Potassium iodide, Acid | Water | 0-5°C |

Synthesis of 1-Fluoro-3,4-diiodo-2-nitrobenzene

Synthesis of 5-Bromo-1-fluoro-3-iodo-2-nitrobenzene

Similar to the di-iodo derivative, a specific and detailed experimental protocol for the synthesis of 5-Bromo-1-fluoro-3-iodo-2-nitrobenzene is not explicitly detailed in the available literature. A logical synthetic strategy would involve a multi-step process starting from a more readily available precursor. One possible route could begin with the bromination of 1-fluoro-3-nitrobenzene. The bromine atom would likely be directed to the 5-position due to the directing effects of the existing substituents. Subsequent iodination of the resulting 5-bromo-1-fluoro-3-nitrobenzene would then be required. This step would likely necessitate a potent iodinating system, and the position of iodination would be influenced by the combined directing effects of the fluorine, bromine, and nitro groups.

An alternative approach could be conceptualized based on the synthesis of structurally related compounds. For example, a patented method for the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer-type reaction with cuprous bromide. A similar strategy could potentially be adapted for the synthesis of 5-Bromo-1-fluoro-3-iodo-2-nitrobenzene, starting from a suitably substituted aniline precursor.

Synthesis of Fluoro-nitrobenzene Derivatives

A variety of synthetic methodologies are employed for the preparation of fluoro-nitrobenzene derivatives, with the choice of method depending on the desired substitution pattern and the nature of the substituents. Two of the most common strategies are halogen exchange reactions and the nitration of fluorinated aromatic precursors.

Halogen Exchange (Halex) Reaction: This method involves the substitution of a chloro or bromo group with a fluorine atom using a fluoride salt, typically potassium fluoride (KF). The reaction is often carried out in a polar aprotic solvent at elevated temperatures. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring facilitates this nucleophilic aromatic substitution.

Nitration of Fluorinated Aromatics: This classic electrophilic aromatic substitution reaction introduces a nitro group onto a pre-existing fluorinated benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the nitration is governed by the directing effects of the fluorine atom and any other substituents on the ring.

The following table summarizes the synthesis of several fluoro-nitrobenzene derivatives, showcasing the diversity of these synthetic approaches.

| Product | Starting Material(s) | Reagents and Conditions | Yield (%) |

| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 2-Fluoro-1,4-dimethoxybenzene | HNO₃ (64-66%), 0 °C, 10 min | 90% mdpi.com |

| 3-Fluoro-4-morpholine-nitrobenzene | 3,4-Difluoro-nitrobenzene, Morpholine (B109124) | Sodium carbonate, 78 °C, 6 h | >98% researchgate.net |

| 4-Fluoro-3-nitrobenzonitrile | 4-Fluorobenzonitrile | Potassium nitrate, Conc. sulfuric acid, Silica gel, 0 °C, 20 min | Not specified |

| 1,2,3-Trifluoro-4-nitrobenzene | 2,3,4-Trichloronitrobenzene | 1) KF, TBAB, DMSO, 180 °C, 10 h; 2) KF, TBAF, 120 °C, 2 h (ultrasound) | 99.7% |

| 1-Fluoro-3-nitrobenzene | 1,3-Dinitrobenzene | Potassium fluoride, Phthaloyl dichloride, Sulfolane, 180-200 °C | Up to 92% epa.gov |

Iii. Reactivity and Reaction Mechanisms of 1 Fluoro 3 Iodo 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is favored for 1-fluoro-3-iodo-2-nitrobenzene due to the presence of the strongly deactivating nitro group, which activates the ring toward nucleophilic attack. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. youtube.com

In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group has a significant and somewhat counterintuitive effect on the reaction rate. The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.comresearchgate.net This is contrary to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.

| Property | Fluorine (F) | Iodine (I) | Impact on SNAr Reactivity |

|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.66 | Higher electronegativity of F makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack. |

| Carbon-Halogen Bond Strength (in C6H5-X, kJ/mol) | ~523 | ~280 | Bond strength does not affect the rate of an SNAr reaction, as C-X bond cleavage is not the rate-determining step. |

| Leaving Group Ability in SNAr | Excellent | Poor | Fluorine is the best leaving group among halogens in SNAr reactions due to its ability to facilitate the initial nucleophilic attack. youtube.com |

Regioselectivity in SNAr reactions is controlled by the position of the electron-withdrawing groups relative to the potential leaving groups. Electron-withdrawing substituents, like the nitro group, are most effective at stabilizing the negatively charged Meisenheimer intermediate when they are positioned ortho or para to the site of nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This allows the negative charge to be delocalized onto the electron-withdrawing group through resonance. youtube.com

In this compound, the substituents are arranged as follows:

The nitro group is at C2.

The fluorine atom is at C1 (ortho to the nitro group).

The iodine atom is at C3 (meta to the nitro group).

When a nucleophile attacks the carbon bearing the fluorine (C1), the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitro group. This provides significant resonance stabilization. Conversely, if a nucleophile were to attack the carbon bearing the iodine (C3), the nitro group is in a meta position and cannot participate in resonance stabilization of the negative charge. Consequently, nucleophilic attack will occur almost exclusively at the C1 position, leading to the displacement of the fluoride (B91410) ion.

The activated nature of this compound allows it to react with a variety of nucleophiles. Common nucleophiles used in SNAr reactions include amines and alkoxides. rsc.org

Amines : Primary and secondary amines, such as morpholine (B109124) or piperidine, are effective nucleophiles that can displace the fluoride to form N-aryl products. These reactions are fundamental in the synthesis of many pharmaceuticals and specialty chemicals. researchgate.net

Alkoxides : Alkoxide ions, such as sodium methoxide (B1231860) or potassium isopropoxide, react to displace the fluoride and form aryl ethers. rsc.org

For this compound, the general reaction scheme with a generic nucleophile (Nu-) would preferentially yield the product where fluorine has been substituted.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. youtube.com The reactivity of the ring towards EAS is highly dependent on the nature of the substituents already present. Substituents that donate electron density activate the ring, while those that withdraw electron density deactivate it. vedantu.comlumenlearning.com

The ring of this compound is heavily deactivated towards electrophilic attack. All three substituents—fluoro, iodo, and nitro—are electron-withdrawing through the inductive effect, making the benzene ring significantly less nucleophilic than benzene itself. libretexts.orgyoutube.com Therefore, EAS reactions on this substrate would be extremely slow and require harsh reaction conditions. lumenlearning.com

In addition to affecting reactivity, substituents also direct incoming electrophiles to specific positions on the ring. vedantu.com The directing effects of the groups in this compound are:

Iodo Group (-I) : Similar to fluorine, iodine is deactivating via induction but is also an ortho, para-director through resonance. lumenlearning.com

Nitro Group (-NO2) : This is a strongly deactivating group through both inductive and resonance effects, and it is a meta-director. lumenlearning.com

The available positions for substitution are C4, C5, and C6. The directing influences on these positions are conflicting:

Position C4 : ortho to the iodo group (activating), meta to the fluoro group (deactivating), and meta to the nitro group (activating).

Position C5 : para to the fluoro group (activating) and meta to the iodo and nitro groups (activating).

Position C6 : ortho to the fluoro group (activating), para to the iodo group (activating), and ortho to the nitro group (deactivating). This position is also sterically hindered by the adjacent fluoro and nitro groups.

Considering these effects, substitution is least likely at C6 due to steric hindrance and the deactivating influence of the adjacent nitro group. The directing effects of the two halogen atoms would likely dominate, suggesting that an incoming electrophile would preferentially attack position C4 (ortho to iodine, meta to nitro) or C5 (para to fluorine, meta to nitro). However, the profound deactivation of the entire ring makes any such reaction challenging.

| Substituent | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive effect (deactivation) vs. Resonance (directing) |

| -I (Iodo) | Deactivating | Ortho, Para | Inductive effect (deactivation) vs. Resonance (directing) |

| -NO2 (Nitro) | Strongly Deactivating | Meta | Inductive and Resonance effects |

Given the highly electron-deficient nature of the this compound ring, any further electrophilic substitution would require forcing conditions.

Nitration : Introducing a second nitro group would necessitate the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, likely at elevated temperatures. libretexts.org The incoming nitronium ion (NO₂⁺) would be directed as described above, but the reaction would likely suffer from low yields and potential side reactions due to the harsh conditions.

Halogenation : Further halogenation would also be difficult. Direct fluorination is generally too vigorous and non-selective for practical use on complex aromatic systems. libretexts.org Chlorination or bromination would require a strong Lewis acid catalyst (e.g., FeCl₃ or AlBr₃) and elevated temperatures. Iodination, which is the least reactive of the halogenations, would likely require an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.orglibretexts.org

In any competitive scenario, the extreme deactivation of the ring is the dominant factor, making all electrophilic aromatic substitution pathways unfavorable.

Cross-Coupling Reactions Involving this compound

This compound is a versatile substrate for various cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both fluorine and iodine atoms on the benzene ring, activated by the electron-withdrawing nitro group, allows for selective and efficient coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. nobelprize.org Among these, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly noteworthy. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the formation of carbon-carbon bonds and has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org

In the context of this compound, the Sonogashira coupling typically involves the reaction of the aryl iodide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The greater reactivity of the carbon-iodine bond compared to the carbon-fluorine bond allows for selective coupling at the iodine-substituted position. Research has demonstrated the successful Sonogashira coupling of various aryl iodides, including those with electron-withdrawing groups like the nitro group, with terminal alkynes to yield the corresponding disubstituted alkynes. researchgate.net For instance, the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) proceeds smoothly to give a quantitative yield. researchgate.net

The general mechanism of the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. Simultaneously, the copper cycle involves the formation of a copper acetylide species from the terminal alkyne, copper(I), and the amine base. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, affords the final coupled product and regenerates the Pd(0) catalyst. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, CuI, Dabco | 1-Nitro-4-(phenylethynyl)benzene | Quantitative researchgate.net |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | Diphenylacetylene | >90 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, NEt₃ | bis(4-Bromophenyl)acetylene | High wikipedia.org |

This table presents illustrative examples of Sonogashira reactions and is not an exhaustive list.

The iodine atom in this compound plays a crucial role in enhancing the efficiency of cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine, carbon-chlorine, and carbon-fluorine bonds. This inherent property makes aryl iodides more reactive towards oxidative addition to low-valent transition metal catalysts, such as palladium(0), which is often the rate-determining step in many cross-coupling catalytic cycles. frontiersin.orgresearchgate.net

The higher reactivity of the C-I bond allows for milder reaction conditions, including lower temperatures and catalyst loadings, compared to reactions involving other aryl halides. wikipedia.org This increased reactivity is a key advantage in complex molecule synthesis where sensitive functional groups might not tolerate harsh conditions. Hypervalent iodine reagents have also been recognized for their ability to act as powerful oxidizing agents and electrophiles in palladium-catalyzed transformations, further highlighting the unique reactivity associated with iodine in this context. doaj.orgmdpi.comnih.gov The use of iodine(III) reagents as arylating agents in palladium-catalyzed C-H arylation and Heck-type reactions is another testament to the versatile role of iodine in modern organic synthesis. doaj.orgmdpi.com

While the traditional Sonogashira reaction employs both a copper co-catalyst and phosphine (B1218219) ligands, concerns over the environmental impact of copper and the cost and sensitivity of ligands have driven the development of more sustainable protocols. vander-lingen.nlpitt.edu Consequently, ligand-free and copper-free Sonogashira coupling reactions have emerged as attractive alternatives. acs.orgnih.gov

The absence of a copper co-catalyst eliminates the risk of Glaser-type oxidative homocoupling of the terminal alkyne, a common side reaction that can reduce the yield of the desired cross-coupled product. vander-lingen.nlpitt.edu Copper-free conditions often necessitate the use of a base that is strong enough to deprotonate the alkyne without the assistance of a copper(I) salt. libretexts.org

Ligand-free palladium-catalyzed Sonogashira reactions offer the advantage of simplicity and cost-effectiveness. pitt.eduacs.org In some systems, the solvent or other components of the reaction mixture can stabilize the palladium catalyst, obviating the need for external ligands. acs.org For instance, efficient ligand-, copper-, and amine-free palladium-catalyzed Sonogashira reactions of aryl iodides have been developed using tetrabutylammonium (B224687) acetate (B1210297) as the base. acs.org These simplified catalytic systems represent a significant advancement towards more economical and environmentally benign cross-coupling methodologies. pitt.edu

Reductive Transformations

The nitro group in this compound is a key functional group that can undergo a variety of reductive transformations, providing access to valuable amino-substituted aromatic compounds.

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely used transformation in organic synthesis. wikipedia.org A variety of reducing agents and methods can be employed for this conversion. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., iron, tin, or zinc in hydrochloric acid). wikipedia.org Other reagents such as sodium hydrosulfite, samarium diiodide, and trichlorosilane (B8805176) in the presence of a tertiary amine have also proven effective for the reduction of nitroarenes. wikipedia.orgorganic-chemistry.org The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

The reduction of a nitro group generally proceeds through intermediate species such as nitrosobenzene (B162901) and N-phenylhydroxylamine. researchgate.netmdpi.com The complete reduction to the amine involves the transfer of six electrons and six protons.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Method | Conditions | Comments |

| H₂, Pd/C | Catalytic hydrogenation | Widely used, generally high yielding. |

| Fe, HCl | Acidic conditions | Classical and cost-effective method. |

| SnCl₂, HCl | Acidic conditions | Zinin reduction, effective for selective reductions. |

| Na₂S₂O₄ | Aqueous solution | Often used for chemoselective reductions. |

| HSiCl₃, Et₃N | Metal-free | Mild conditions, tolerates many functional groups. organic-chemistry.org |

This table provides a selection of common methods and is not exhaustive.

In a molecule like this compound, which contains multiple potentially reactive sites, selective reduction of the nitro group without affecting the carbon-halogen bonds is crucial. The choice of reaction conditions and reducing agent is paramount to achieving this selectivity.

For instance, catalytic hydrogenation can sometimes lead to dehalogenation, particularly of the weaker carbon-iodine bond. Therefore, milder reducing agents or carefully controlled reaction conditions are often necessary. Reagents like tin(II) chloride in acidic media are known for their ability to selectively reduce nitro groups in the presence of other reducible functionalities.

Furthermore, in molecules containing multiple nitro groups, it is possible to achieve selective reduction of one nitro group over others. For example, methods have been developed for the successive and selective reduction of one, two, or three nitro groups in 1,3,5-trinitrobenzene (B165232) using hydrazine (B178648) hydrate (B1144303) in the presence of iron chloride and charcoal, with temperature control being a key factor. researchgate.net Such strategies could potentially be adapted for the selective reduction of the nitro group in this compound while preserving the halogen substituents for subsequent cross-coupling reactions, thereby enabling a stepwise functionalization of the aromatic ring.

Unique Fluorine Effects in Organic Reactions

The presence of a fluorine atom on the aromatic ring of this compound introduces unique electronic properties that significantly influence its reactivity and the selectivity of its reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker, yet significant, electron-donating resonance effect (+M effect). The interplay of these effects governs the chemical behavior of the molecule.

The fluorine substituent in this compound plays a crucial role in modulating the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

The strong electron-withdrawing nature of both the fluorine atom and the nitro group deactivates the benzene ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution. In SNAr reactions, the fluorine atom can act as a leaving group. Its high electronegativity polarizes the C-F bond, making the carbon atom at position 1 highly electrophilic and susceptible to attack by nucleophiles. The ortho-nitro group provides powerful activation for this process by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.

While iodine can also be a leaving group, the C-F bond is significantly stronger than the C-I bond. gauthmath.comquora.comquora.com However, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack, which is favored at the carbon bearing the more electronegative substituent. Therefore, under conditions that favor SNAr, substitution of the fluorine atom is a plausible reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions:

In transition metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity is primarily dictated by the ease of oxidative addition of the carbon-halogen bond to the metal center. nobelprize.org The bond strength of carbon-halogen bonds decreases in the order C-F > C-Cl > C-Br > C-I. researchgate.net Consequently, the C-I bond in this compound is significantly weaker and more reactive than the C-F bond. gauthmath.com

This difference in reactivity allows for highly selective cross-coupling reactions at the C-I bond, leaving the C-F bond intact. This selective reactivity is a valuable tool in synthetic organic chemistry, enabling the stepwise functionalization of the molecule. For instance, a Suzuki coupling could be performed selectively at the iodine-bearing carbon, followed by a subsequent reaction at the fluorine-bearing carbon under more forcing conditions if desired. Research on highly fluorinated nitrobenzene (B124822) systems has demonstrated that C-F bond activation in palladium-catalyzed cross-coupling reactions is feasible, particularly when the fluorine is positioned ortho to a nitro group. worktribe.com

The table below summarizes the expected impact of the fluorine atom on the reactivity of this compound in different reaction types.

| Reaction Type | Impact of Fluorine | Expected Selectivity |

| Nucleophilic Aromatic Substitution (SNAr) | Activates the ring for nucleophilic attack at C1. Can act as a leaving group. | Substitution at C-F is possible, competing with substitution at C-I depending on reaction conditions. |

| Palladium-Catalyzed Cross-Coupling | C-F bond is significantly less reactive than the C-I bond. | Highly selective reaction at the C-I position. |

| Electrophilic Aromatic Substitution | Deactivates the ring towards electrophilic attack. | Generally disfavored due to the presence of two deactivating groups (F and NO2). |

To fully appreciate the unique effects of the fluorine atom, it is instructive to compare the reactivity of this compound with its non-fluorinated analogue, 1,3-diiodo-2-nitrobenzene .

Reactivity in Nucleophilic Aromatic Substitution:

In 1,3-diiodo-2-nitrobenzene, both iodine atoms are potential leaving groups in SNAr reactions. The nitro group activates both positions for nucleophilic attack. However, the absence of the highly electronegative fluorine atom means that the electrophilicity of the carbon atoms at positions 1 and 3 is lower compared to the C1 position in the fluorinated analogue. Consequently, this compound is expected to be more reactive towards nucleophiles at the C1 position than 1,3-diiodo-2-nitrobenzene at either C1 or C3.

Reactivity in Palladium-Catalyzed Cross-Coupling:

In palladium-catalyzed cross-coupling reactions, both iodine atoms in 1,3-diiodo-2-nitrobenzene are reactive. This can lead to a mixture of mono- and di-substituted products, and achieving selective mono-substitution can be challenging, often requiring careful control of stoichiometry and reaction conditions.

In contrast, the significant difference in the reactivity of the C-I and C-F bonds in this compound allows for a much higher degree of selectivity. As previously mentioned, cross-coupling reactions will overwhelmingly occur at the C-I bond, providing a clean and predictable outcome. This "orthogonality" in reactivity is a direct consequence of the fluorine substitution and represents a significant synthetic advantage.

The following table provides a comparative overview of the expected reactivity of this compound and its non-fluorinated analogue.

| Feature | This compound | 1,3-Diiodo-2-nitrobenzene |

| Most Reactive Site in Cross-Coupling | C-I | Both C-I positions |

| Selectivity in Cross-Coupling | High (selective for C-I) | Low (potential for di-substitution) |

| Reactivity in SNAr | Higher at C-F due to fluorine's electronegativity | Lower at C-I compared to C-F of the fluorinated analogue |

| Synthetic Utility | Allows for sequential and selective functionalization. | Can be used for symmetrical di-functionalization. |

Iv. Advanced Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in identifying and characterizing 1-Fluoro-3-iodo-2-nitrobenzene. Each method probes different aspects of the molecule's physical properties, from nuclear spin states to vibrational energies and molecular mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants of ¹H and ¹³C nuclei, the exact substitution pattern on the benzene (B151609) ring can be confirmed.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro, fluoro, and iodo substituents would cause these protons to be deshielded, resulting in signals appearing at a lower field (higher ppm values) compared to unsubstituted benzene. The splitting of these signals is governed by spin-spin coupling between adjacent protons (³JHH) and coupling with the fluorine atom (JHF), which typically shows coupling over several bonds.

The ¹³C NMR spectrum would display six unique signals for the six carbon atoms of the benzene ring, as they are all in chemically non-equivalent environments. The carbon atoms directly bonded to the electronegative substituents (F, I, NO₂) would exhibit characteristic chemical shifts. Specifically, the carbon attached to the fluorine atom would show a large C-F coupling constant.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predictions are based on established principles and data from analogous substituted benzenes.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes on Coupling |

| ¹H | 7.0 - 8.5 | Doublet, Doublet of doublets, Triplet | Signals will show coupling to adjacent protons (³JHH) and to the fluorine atom (³JHF, ⁴JHF). |

| ¹³C | 110 - 165 | Singlet, Doublet | The carbon bonded to fluorine will appear as a doublet due to ¹JCF coupling. Other carbons may show smaller ²JCF or ³JCF couplings. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

The FTIR and Raman spectra of this compound are characterized by specific absorption or scattering bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrations include:

NO₂ Vibrations : Strong, characteristic bands for the asymmetric and symmetric stretching of the nitro group are expected. ijsr.netresearchgate.netscirp.org The asymmetric stretch typically appears in the 1510–1600 cm⁻¹ region, while the symmetric stretch is found around 1325–1385 cm⁻¹. researchgate.net

C-F Vibrations : The C-F stretching vibration gives rise to a strong band in the IR spectrum, typically in the 1000–1300 cm⁻¹ range. ijsr.net

Aromatic Ring Vibrations : C=C stretching vibrations within the benzene ring appear in the 1400–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. scirp.org

C-I Vibrations : The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Asymmetric Stretching | NO₂ | 1510 - 1600 | Strong (IR) |

| Symmetric Stretching | NO₂ | 1325 - 1385 | Strong (IR) |

| Stretching | C-F | 1000 - 1300 | Strong (IR) |

| Stretching | Aromatic C=C | 1400 - 1600 | Medium to Strong |

| Stretching | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Stretching | C-I | 500 - 600 | Medium |

For this compound, XRD analysis would be expected to reveal significant non-covalent interactions that dictate the crystal packing. These may include:

Halogen Bonding : A prominent interaction would likely be the iodo...nitro halogen bond, where the electrophilic region on the iodine atom interacts with the nucleophilic oxygen atoms of the nitro group on an adjacent molecule. researchgate.net

π-π Stacking : The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.netmdpi.com

Dipole-Dipole Interactions : The highly polar nature of the C-F and C-NO₂ bonds would lead to significant dipole-dipole interactions throughout the crystal lattice.

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

The molecular weight of this compound is approximately 267.00 g/mol . nih.govsigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 267. The analysis of isotopic patterns would confirm the presence of iodine. The molecule would then fragment in a predictable manner, with major fragments corresponding to the loss of the nitro group ([M-NO₂]⁺ at m/z 221), the iodine atom ([M-I]⁺), or the fluorine atom. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

| [C₆H₃FINO₂]⁺ | Molecular Ion (M⁺) | 267 |

| [C₆H₃FI]⁺ | Loss of NO₂ | 221 |

| [C₆H₃FNO₂]⁺ | Loss of I | 140 |

| [C₆H₃INO₂]⁺ | Loss of F | 248 |

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a vital complement to experimental studies, providing theoretical validation of spectroscopic data and deeper insight into the molecule's properties at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can accurately predict a wide range of properties for this compound.

Molecular Geometry : DFT can be used to calculate the optimized, lowest-energy geometry of the molecule, providing theoretical bond lengths and angles that can be compared with experimental XRD data. researchgate.net

Vibrational Frequencies : The calculation of harmonic vibrational frequencies is a standard output of DFT. These theoretical frequencies can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netscirp.orgresearchgate.net

Electronic Properties : DFT allows for the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.

NMR Chemical Shifts : Theoretical NMR chemical shifts can be calculated and correlated with experimental data to assist in the definitive assignment of signals.

Table 4: Properties of this compound Investigated by DFT

| Calculated Property | Information Provided |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles. researchgate.net |

| Vibrational Frequencies | Theoretical IR and Raman spectra for mode assignment. scirp.orgresearchgate.net |

| HOMO-LUMO Analysis | Electronic energy gap, reactivity, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Maps of electron density, indicating sites for electrophilic and nucleophilic attack. |

| NMR Shielding Tensors | Theoretical prediction of ¹H and ¹³C chemical shifts. |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

There is currently no publicly available research or data regarding the Hirshfeld surface analysis of this compound. This type of analysis is crucial for understanding the intermolecular interactions and crystal packing of a compound, providing insights into how molecules arrange themselves in a solid state. Such studies would typically involve the generation of 2D fingerprint plots to quantify the contribution of different types of intermolecular contacts, such as halogen and hydrogen bonds, which are anticipated for this molecule due to the presence of iodine, fluorine, and nitro groups. However, without experimental or theoretical crystal structure data, a Hirshfeld surface analysis cannot be performed.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in the current body of scientific literature. This analysis, grounded in frontier molecular orbital theory, is fundamental for predicting the chemical reactivity, electronic properties, and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the molecule's excitability and its ability to participate in chemical reactions. The absence of computational studies on this compound means that values for its HOMO and LUMO energies, as well as the energy gap, remain undetermined.

Conformational Analysis and Rotational Barriers

Specific studies on the conformational analysis and rotational barriers of this compound are not available. This type of investigation is important for understanding the three-dimensional structure of the molecule and the energy required for rotation around its single bonds. For this compound, the rotation of the nitro group relative to the benzene ring would be of particular interest, as it can influence the molecule's polarity and its interactions with other molecules. The lack of computational chemistry research on this compound means that its potential energy surface and the energy barriers for conformational changes have not been characterized.

V. Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Molecule Synthesis

The unique electronic and steric properties of 1-Fluoro-3-iodo-2-nitrobenzene render it a key intermediate in the construction of intricate molecular architectures. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution. Meanwhile, the iodo group is an excellent leaving group in various cross-coupling reactions, and the fluoro group can enhance the biological activity and metabolic stability of the final products.

Halogenated and nitrated aromatic compounds are fundamental in medicinal chemistry for the synthesis of biologically active molecules. cas.cnmyskinrecipes.com The specific substitution pattern of this compound offers multiple pathways for derivatization to create novel compounds with potential therapeutic applications.

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals. myskinrecipes.comchemimpex.com Its distinct reactivity allows for selective functionalization, which is vital for constructing complex molecular structures found in many drug candidates. chemimpex.com The introduction of a fluorine atom into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy. nih.gov

The compound's utility in drug discovery is largely due to its capacity to undergo a variety of chemical reactions. For instance, the nitro group can be readily reduced to an amine, which can then be further modified. The iodo substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules. nih.govacs.org

Table 1: Potential Transformations of this compound for Pharmaceutical Synthesis

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Nitro (-NO2) | Reduction | Substituted Anilines |

| Iodo (-I) | Palladium-Catalyzed Cross-Coupling | Biaryls, Heterocycles |

Nitroaromatic compounds have garnered significant interest as potential anticancer agents. researchgate.net The unique reactivity of compounds like this compound makes them valuable in the synthesis of potential anti-cancer agents and other therapeutic molecules. chemimpex.com One important class of anticancer compounds that could potentially be synthesized from this precursor are acridone derivatives. Acridones are heterocyclic alkaloids known for their biological activities, including acting as inhibitors of enzymes like AKT kinase, which is implicated in cancer. nih.gov A series of N10-substituted acridone-2-carboxamide derivatives have been synthesized and evaluated as potent anti-cancer agents, with some compounds showing significant activity against breast cancer cell lines. nih.gov

The synthesis of acridone derivatives often involves the Ullmann condensation of a substituted aniline with a substituted benzoic acid, followed by cyclization. nih.govnih.gov this compound can be envisioned as a starting material for such syntheses after the reduction of the nitro group to an amine and subsequent transformation of the iodo group into a carboxylic acid or coupling partner.

Table 2: Examples of Acridone Derivatives with Anti-Cancer Activity

| Compound | Target Cancer Cell Lines | IC50 Values (μM) |

|---|---|---|

| Compound 8f | MCF-7 | 4.72 |

| MDA-MB-231 | 5.53 | |

| Compound 7f | MCF-7 | <10 |

Data sourced from a study on N10-substituted acridone-2-carboxamide derivatives. nih.gov

Aromatic compounds containing both fluorine and a nitro group are important intermediates in the production of various agrochemicals, including pesticides and herbicides. myskinrecipes.comchemimpex.com For example, para-fluoroaniline, which can be derived from the reduction of a fluoronitrobenzene, is a known intermediate in the manufacture of agricultural pesticides. google.com The specific combination of substituents in this compound allows for its incorporation into complex agrochemical structures through various synthetic routes.

Synthesis of Biologically Active Compounds

Applications in Advanced Materials Science

The unique properties conferred by the fluorine and nitro groups make this compound a valuable building block in materials science. chemimpex.com Fluorinated compounds are known for their enhanced stability and specific chemical properties, which are desirable in the development of advanced materials. chemimpex.com

Isomers of this compound are utilized in the creation of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced durability and performance. chemimpex.com The incorporation of fluorine into polymers can lead to materials with low surface energy, high thermal stability, and chemical resistance. While specific examples of polymers derived directly from this compound are not extensively documented, its potential as a monomer or a precursor to monomers for specialty polymers is significant. The reactivity of the iodo and nitro groups allows for polymerization or grafting onto other polymer backbones.

Electronic Materials Research

While direct and extensive research on the application of this compound in electronic materials is not widely documented in publicly available literature, its structural motifs are found in precursors to organic electronic materials. The synthesis of functionalized carbazole and phenothiazine derivatives, which are well-established classes of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often involves halogenated nitroaromatics. These compounds serve as key intermediates in the construction of hole-transporting and electron-transporting layers within electronic devices.

The potential utility of this compound lies in its capacity to act as a precursor for the synthesis of complex, asymmetrical molecules through sequential cross-coupling and nucleophilic substitution reactions. For instance, the iodine atom can be utilized in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or amino groups, respectively. Subsequently, the activated fluorine atom can be displaced by a nucleophile to complete the synthesis of a target molecule with desired electronic properties. This synthetic flexibility makes it a candidate for the development of novel organic semiconductors.

Table 1: Potential Synthetic Routes to Electronic Material Precursors

| Reaction Type | Reagent/Catalyst | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylated nitrobenzene (B124822) derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Aryl aminonitrobenzene derivatives |

This table illustrates hypothetical synthetic pathways based on the known reactivity of the functional groups present in this compound.

Role in Analytical Chemistry as a Reagent

The chemical structure of this compound suggests its potential as a derivatizing agent in analytical chemistry, particularly for the analysis of biomolecules by chromatography. The underlying principle is the highly reactive nature of the carbon-fluorine bond, which is activated by the strongly electron-withdrawing nitro group at the ortho position. This activation facilitates nucleophilic aromatic substitution reactions with primary and secondary amines, as well as with thiols.

Although specific applications of this compound as a derivatizing agent are not extensively reported, its reactivity pattern is analogous to other well-known reagents used for the pre-column derivatization of amino acids and other primary and secondary amines for their analysis by High-Performance Liquid Chromatography (HPLC). Reagents such as 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) react with the amino groups of analytes to form stable, chromophoric derivatives that can be readily detected by UV-Vis spectrophotometry.

The hypothetical reaction of this compound with an amine-containing analyte would proceed via a nucleophilic aromatic substitution mechanism, resulting in the formation of a stable N-aryl derivative. The presence of the nitro group and the iodine atom would impart a significant UV absorbance to the derivative, enabling sensitive detection. Furthermore, the iodine atom could potentially serve as a heavy-atom tag for mass spectrometry detection, potentially aiding in structural elucidation.

Table 2: Comparison of Potential Derivatizing Agents

| Reagent | Activating Group(s) | Typical Analytes | Detection Method |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Two nitro groups | Amino acids, Peptides | UV-Vis |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Nitro group, Trifluoromethyl group | Amino acids, Biogenic amines | HPLC-UV/Vis |

| This compound | Nitro group | Amines, Thiols (potential) | UV-Vis, Mass Spectrometry (potential) |

This table provides a comparative overview of established derivatizing agents with similar reactivity to highlight the potential application of this compound.

Vi. Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Synthesis

Future research is poised to move beyond traditional synthetic methods for 1-fluoro-3-iodo-2-nitrobenzene and its derivatives, with a strong focus on developing more efficient and sustainable catalytic systems. While palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of this molecule, the exploration of catalysts based on more abundant and less expensive first-row transition metals like copper, iron, and cobalt is a growing area of interest. nih.gov The development of such catalysts would not only reduce the cost of synthesis but also align with the principles of green chemistry.

Furthermore, the selective hydrogenation of the nitro group in halonitrobenzenes to form haloanilines is a critical transformation. researchgate.net Research into novel catalysts that can achieve this chemoselectivity with high efficiency and under mild conditions is a key pursuit. For instance, nanoparticulate intermetallic compounds like PtZn have shown promise in the chemoselective hydrogenation of halonitrobenzenes, offering excellent yields and high turnover numbers. researchgate.net The development of catalysts that can selectively reduce the nitro group while leaving the fluoro and iodo substituents intact will continue to be a significant area of investigation.

Another avenue of exploration lies in the development of catalysts for the selective activation and functionalization of the C-H bonds of the aromatic ring, a strategy that offers a more atom-economical approach to derivatization.

Development of Asymmetric Synthesis Methodologies

While this compound is an achiral molecule, its value as a precursor for chiral, biologically active molecules is substantial. A significant future trend is the development of asymmetric synthesis methodologies to generate enantiomerically pure derivatives. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules, offering a metal-free alternative to traditional methods. nih.govku.ac.ae Future research will likely focus on designing chiral organocatalysts that can facilitate the asymmetric introduction of functional groups onto derivatives of this compound. chimia.chprinceton.eduresearchgate.net

For example, the development of enantioselective methodologies for reactions at positions adjacent to the existing substituents could lead to the synthesis of novel chiral building blocks. The unique stereoelectronic properties of fluorine can be exploited in designing these asymmetric transformations. nih.gov The use of chiral ligands in metal-catalyzed cross-coupling reactions involving derivatives of this compound is another promising approach to achieving asymmetry.

Advanced Mechanistic Studies on Reactivity

A deeper understanding of the reactivity of this compound is crucial for the rational design of new synthetic transformations. Advanced mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the intricate details of its reactions. A key area of focus is the nucleophilic aromatic substitution (SNAr) reactions of halonitrobenzenes. acs.org Computational studies have shown that the mechanism of SNAr reactions can be either a single-step concerted process or a multi-step process involving the formation of a Meisenheimer intermediate, depending on the specific reactants. acs.orgnih.gov Further investigation into the factors that govern the reaction pathway for this compound will enable more precise control over reaction outcomes. semanticscholar.orgresearchgate.net

The presence of a nitro group significantly activates the benzene (B151609) ring towards nucleophilic attack. acs.org Theoretical studies can provide valuable insights into the electrophilicity of the different positions on the aromatic ring, helping to predict the regioselectivity of nucleophilic additions. semanticscholar.org Understanding the interplay between the electron-withdrawing nitro group and the two different halogen substituents is essential for predicting and controlling the reactivity of this versatile molecule.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgwikipedia.org A significant future trend will be the integration of flow chemistry and automation for the scalable synthesis of this compound and its derivatives. nih.govyoutube.com Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. njbio.com

The on-demand generation of reactive intermediates, a key advantage of flow chemistry, can be particularly beneficial for reactions involving this compound. youtube.com For instance, the in-situ formation of organometallic reagents for cross-coupling reactions can be performed more safely and efficiently in a continuous flow system. The development of telescoped flow syntheses, where multiple reaction steps are performed sequentially in a continuous stream without the isolation of intermediates, will be a key goal for the efficient production of complex molecules derived from this compound. youtube.com

Computational Design of Derivatives with Tailored Properties